6,6-difluorobicyclo[3.1.0]hexane-3-carbaldehyde, Mixture of diastereomers 6,6-difluorobicyclo[3.1.0]hexane-3-carbaldehyde, Mixture of diastereomers
Brand Name: Vulcanchem
CAS No.: 494210-62-7
VCID: VC11651057
InChI: InChI=1S/C7H8F2O/c8-7(9)5-1-4(3-10)2-6(5)7/h3-6H,1-2H2
SMILES:
Molecular Formula: C7H8F2O
Molecular Weight: 146.13 g/mol

6,6-difluorobicyclo[3.1.0]hexane-3-carbaldehyde, Mixture of diastereomers

CAS No.: 494210-62-7

Cat. No.: VC11651057

Molecular Formula: C7H8F2O

Molecular Weight: 146.13 g/mol

Purity: 90

* For research use only. Not for human or veterinary use.

6,6-difluorobicyclo[3.1.0]hexane-3-carbaldehyde, Mixture of diastereomers - 494210-62-7

Specification

CAS No. 494210-62-7
Molecular Formula C7H8F2O
Molecular Weight 146.13 g/mol
IUPAC Name 6,6-difluorobicyclo[3.1.0]hexane-3-carbaldehyde
Standard InChI InChI=1S/C7H8F2O/c8-7(9)5-1-4(3-10)2-6(5)7/h3-6H,1-2H2
Standard InChI Key FDNVNXMDRNDLMG-UHFFFAOYSA-N
Canonical SMILES C1C(CC2C1C2(F)F)C=O

Introduction

Structural Characteristics and Stereochemical Considerations

Bicyclic Framework and Substituent Arrangement

The bicyclo[3.1.0]hexane system consists of a fused cyclopropane and cyclopentane ring, creating a rigid, three-dimensional structure. The 6,6-difluoro substitution introduces electronegative fluorine atoms at the bridgehead positions, while the aldehyde group at position 3 adds a reactive functional handle . This combination of rigidity and polarity makes the compound a valuable scaffold for conformational studies and targeted molecular design.

Diastereomerism and Stereochemical Implications

The compound exists as a mixture of diastereomers due to the stereogenic centers at the 3- and 6-positions. The relative configurations (cis or trans) of the fluorine atoms and aldehyde group determine the spatial arrangement of the molecule. For instance, fluorines in a cis configuration may enhance dipole interactions, whereas a trans arrangement could alter solubility and steric effects . Although explicit stereochemical data for this specific compound is limited, analogous fluorinated bicyclohexanes demonstrate significant differences in biological activity based on stereochemistry .

Physicochemical Properties

Physical State and Thermodynamic Parameters

6,6-Difluorobicyclo[3.1.0]hexane-3-carbaldehyde is a liquid at room temperature with a density of 1.2±0.1g/cm31.2 \pm 0.1 \, \text{g/cm}^3 and a boiling point of 163.7±40.0C163.7 \pm 40.0^\circ \text{C} at standard atmospheric pressure . Its vapor pressure of 2.0±0.3mmHg2.0 \pm 0.3 \, \text{mmHg} at 25C25^\circ \text{C} suggests moderate volatility, necessitating careful handling in open environments . The flash point of 58.4±21.5C58.4 \pm 21.5^\circ \text{C} classifies it as flammable, requiring storage away from ignition sources .

Solubility and Partition Coefficients

The compound’s hydrophobicity, indicated by a LogP value of 0.28, suggests moderate solubility in organic solvents such as dichloromethane or ethyl acetate . The presence of the polar aldehyde group may enhance solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO), though experimental data remains scarce.

Spectroscopic Properties

While specific spectral data (e.g., NMR, IR) are unavailable in the provided sources, the bicyclic framework and fluorine substituents would produce distinct signals. For example, 19F^{19}\text{F}-NMR would reveal two equivalent fluorine atoms in a symmetric diastereomer or split signals in asymmetric configurations.

Synthetic Routes and Methodological Challenges

Cyclopropanation Strategies

Applications in Medicinal Chemistry and Materials Science

Conformational Restriction in Drug Design

The rigid bicyclic structure serves as a conformational restraint in pharmacophores, potentially improving target binding and metabolic stability. Fluorine atoms enhance bioavailability by modulating lipophilicity and resisting oxidative metabolism . For example, fluorinated analogs of hypoxia-inducible factor (HIF) inhibitors have shown improved potency due to favorable hydrophobic interactions .

Aldehyde Reactivity in Bioconjugation

The aldehyde group enables Schiff base formation with amines, facilitating covalent conjugation to proteins, peptides, or nanoparticles. This reactivity is exploited in prodrug design and targeted drug delivery systems .

Materials Science Applications

The compound’s low polarizability (nD=1.441n_D = 1.441) and thermal stability make it a candidate for specialty polymers or liquid crystals . Incorporation into polymer backbones could impart rigidity and fluorophilic characteristics.

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